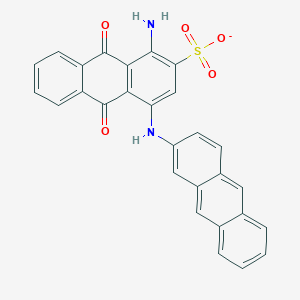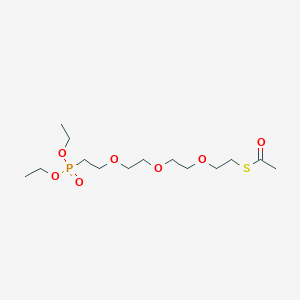
1-Amino-4-(anthracen-2-ylamino)-9,10-dioxoanthracene-2-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
La síntesis de PSB-0963 implica la reacción de acoplamiento de Ullmann, que es un proceso catalizado por cobre. La reacción normalmente implica el acoplamiento del ácido bromaminico con aminas alquílicas o arílicas en tampón de fosfato bajo irradiación de microondas . Las condiciones de reacción están optimizadas para proceder de manera eficiente en 2-30 minutos, y todo el protocolo, incluido el tratamiento, generalmente tarda de 1 a 3 horas en completarse . Este método no requiere una atmósfera inerte, lo que lo hace relativamente sencillo y accesible para la síntesis de laboratorio .
Análisis De Reacciones Químicas
PSB-0963 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales presentes en el compuesto.
Sustitución: Las reacciones de sustitución, particularmente las que involucran los grupos amino, son comunes.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución pueden producir una variedad de derivados alquílicos o arílicos sustituidos .
Aplicaciones Científicas De Investigación
PSB-0963 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
PSB-0963 ejerce sus efectos inhibiendo la actividad de la ecto-5'-nucleotidasa (CD73) y la trifosfato difosfohidrolasa 1 de ectonucleósido (CD39) . CD73 es responsable de la conversión de monofosfato de adenosina en adenosina, un proceso que juega un papel crucial en la regulación inmunitaria y la progresión tumoral . Al inhibir CD73, PSB-0963 puede reducir los niveles de adenosina extracelular, lo que aumenta las respuestas inmunitarias contra los tumores . El compuesto también inhibe CD39, lo que contribuye aún más a sus efectos inmunomoduladores .
Comparación Con Compuestos Similares
PSB-0963 es único entre los inhibidores de CD73 debido a su alta potencia y selectividad . Compuestos similares incluyen:
PSB-0952: Otro potente inhibidor de CD73 con una estructura similar pero una potencia ligeramente menor.
En comparación con estos compuestos, PSB-0963 se destaca por su actividad inhibitoria superior y su gama más amplia de aplicaciones en investigación científica .
Propiedades
Fórmula molecular |
C28H17N2O5S- |
|---|---|
Peso molecular |
493.5 g/mol |
Nombre IUPAC |
1-amino-4-(anthracen-2-ylamino)-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C28H18N2O5S/c29-26-23(36(33,34)35)14-22(24-25(26)28(32)21-8-4-3-7-20(21)27(24)31)30-19-10-9-17-11-15-5-1-2-6-16(15)12-18(17)13-19/h1-14,30H,29H2,(H,33,34,35)/p-1 |
Clave InChI |
JXFRJOYKTCEJDG-UHFFFAOYSA-M |
SMILES |
O=S(C(C(N)=C1C2=O)=CC(NC3=CC=C4C=C5C=CC=CC5=CC4=C3)=C1C(C6=C2C=CC=C6)=O)([O-])=O |
SMILES canónico |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)NC4=CC(=C(C5=C4C(=O)C6=CC=CC=C6C5=O)N)S(=O)(=O)[O-] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
PSB-0963; PSB 0963; PSB0963. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aR,6R,6aS)-6-[(S)-[(1S)-cyclohex-2-en-1-yl]-hydroxymethyl]-6a-methyl-4-oxo-2,3,3a,5-tetrahydrofuro[2,3-c]pyrrole-6-carboxylic acid](/img/structure/B1193464.png)
![(2S,3R)-4-(4-carboxybutanoyloxy)-2-[[(E)-2-carboxyethenyl]amino]-3-methyl-3-sulfinobutanoic acid](/img/structure/B1193465.png)
![N-[3-(dimethylamino)-2-methylpropyl]-N-(2,6-dimethylphenyl)-2-phenylacetamide](/img/structure/B1193466.png)




